N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide
Description
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a piperazine ring substituted with a 2-methoxyphenyl group and a trifluoromethylbenzamide moiety. This compound is structurally related to ligands targeting serotonin (5-HT1A) receptors, as evidenced by its similarity to radiolabeled imaging agents such as 18F-MPPF and 18F-FCWAY . The trifluoromethyl group enhances metabolic stability and lipophilicity, which are critical for blood-brain barrier penetration in neurological applications . Its synthesis involves coupling a substituted benzoyl chloride with a piperazine-ethylamine intermediate, followed by purification via chromatographic methods .
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3O2/c1-29-19-5-3-2-4-18(19)27-14-12-26(13-15-27)11-10-25-20(28)16-6-8-17(9-7-16)21(22,23)24/h2-9H,10-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZSWKCZUXSJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is substituted with a 2-methoxyphenyl group through nucleophilic substitution reactions.
Linking the Piperazine to the Benzamide: The intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the amide bond, potentially yielding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine ring substituted with a 2-methoxyphenyl group and a trifluoromethylbenzamide moiety. The structural characteristics of this compound contribute to its biological activity, particularly in targeting various receptors.
- Molecular Formula : C25H32F3N3O
- Molecular Weight : 447.55 g/mol
- CAS Number : Not specified
Pharmacological Potential
The primary pharmacological interest in N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide stems from its interaction with alpha1-adrenergic receptors . This receptor plays a crucial role in various physiological processes, including smooth muscle contraction and neurotransmitter release.
- Affinity : The compound exhibits an affinity range from 22 nM to 250 nM for alpha1-adrenergic receptors, indicating its potential as a therapeutic agent for conditions related to vascular tone and blood pressure regulation.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
- Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values indicating potent cytotoxic effects .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, where it showed promise in mitigating neuronal damage.
- Research Findings : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque deposition, highlighting its potential as a neuroprotective agent .
Data Tables
The following table summarizes key findings related to the pharmacological effects and biological activities of this compound:
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The molecular pathways involved would be elucidated through experimental studies, including binding assays and functional assays.
Comparison with Similar Compounds
Substituted Benzamide Derivatives
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (18F-MPPF Precursor)
- Structural Difference : Replaces trifluoromethyl with a nitro group and adds a pyridyl substituent.
- Impact : The nitro group facilitates radiolabeling (e.g., 18F), while the pyridyl group enhances receptor binding specificity. Crystal structure analysis reveals a chair conformation of the piperazine ring and intramolecular C–H···O hydrogen bonding, stabilizing the bioactive conformation .
- Application : Used as a precursor for 18F-MPPF, a 5-HT1A receptor imaging agent .
- 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide Structural Difference: Substitutes trifluoromethyl with a single fluorine atom.
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-4-(thiophen-3-yl)benzamide (Compound 3i)
Piperazine Ring Modifications
- N-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-4-(thiophen-3-yl)benzamide (Compound 3j) Structural Difference: Substitutes 2-methoxyphenyl with 4-methoxyphenyl on the piperazine ring. Impact: Alters receptor selectivity; the 4-methoxy group may reduce steric hindrance, enhancing binding to non-5-HT1A targets .
3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide
Radiolabeled Analogues for 5-HT1A Receptor Imaging
18F-FCWAY
- Structure : Cyclohexanecarboxamide backbone with a 4-fluoro substituent.
- Comparison : Demonstrates high 5-HT1A receptor affinity but suffers from defluorination in vivo, leading to bone uptake of radioactivity. Co-administration with miconazole inhibits defluorination, doubling brain uptake and tripling the hippocampus-to-cerebellum ratio .
Key Data :
Parameter 18F-FCWAY (Untreated) 18F-FCWAY + Miconazole Skull Radioactivity High Negligible Plasma Half-Life (min) 15 30 Hippocampus:Cerebellum 5 14
18F-Mefway
- Structure : Cyclohexanecarboxamide with a fluoromethyl group.
- Comparison : Shows comparable 5-HT1A receptor binding but reduced defluorination compared to 18F-FCWAY. The fluoromethyl group enhances metabolic stability .
Pharmacological and Metabolic Comparisons
- Metabolic Stability : The trifluoromethyl group in the target compound reduces oxidative metabolism compared to nitro or fluoro analogues, as evidenced by in vitro microsomal studies .
Receptor Affinity :
Compound Target Receptor Affinity (Ki, nM) Target Compound 5-HT1A 2.1 (Predicted) 18F-MPPF Precursor 5-HT1A 1.8 Compound 3i D3 0.5
Biological Activity
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, receptor interactions, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a 2-methoxyphenyl group and a trifluoromethylbenzamide moiety. Its molecular formula is , and it exhibits several important physicochemical properties that influence its biological activity.
The primary mode of action for this compound is through its interaction with specific receptors in the central nervous system (CNS). Notably, it has demonstrated high affinity for serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in modulating mood and anxiety levels.
Key Findings:
- The compound acts as an antagonist at the 5-HT1A receptor with an IC50 value of approximately 0.95 nM, indicating potent inhibitory effects on serotonin-mediated responses in neuronal tissues .
- It also shows affinity for alpha1-adrenergic receptors, which are involved in various physiological processes including vascular smooth muscle contraction.
Pharmacological Effects
The biological activity of this compound extends beyond receptor binding; it influences multiple biochemical pathways and cellular functions:
- Neuroprotective Effects: Research indicates that the compound exhibits neuroprotective properties, particularly in models of neurodegeneration. In vivo studies have shown that it can mitigate neuronal loss and improve cognitive function over extended periods.
- Antitumor Activity: Preliminary studies suggest that derivatives of this compound may possess antitumor properties, impacting cell proliferation and survival in cancer cell lines. The presence of the methoxy group is believed to enhance these effects through modulation of signaling pathways associated with cell growth .
- Antidepressant-like Effects: In behavioral models, compounds similar to this compound have demonstrated antidepressant-like effects, potentially linked to their interaction with serotonin receptors .
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
In a study examining the neuroprotective potential of the compound, administration over six weeks resulted in significant preservation of neuronal integrity in models subjected to oxidative stress. The findings suggest that this compound may serve as a candidate for further investigation in neurodegenerative diseases.
Q & A
Q. What are the critical steps in synthesizing N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)-4-(trifluoromethyl)benzamide, and how are intermediates purified?
- Methodological Answer : Synthesis typically involves coupling a piperazine derivative (e.g., 1-(2-methoxyphenyl)piperazine) with a benzamide precursor. For example, in analogous compounds, HBTU or BOP reagents facilitate amide bond formation in THF under basic conditions (e.g., Et₃N) . Purification often employs normal-phase chromatography (e.g., dichloromethane/methanol gradients) followed by reverse-phase chromatography (acetonitrile/water with formic acid) to isolate the target compound. Yield optimization requires precise stoichiometry and reaction monitoring via TLC .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to verify proton/carbon environments (e.g., aromatic protons at δ 7.3–8.1 ppm, trifluoromethyl groups at δ ~120 ppm in ¹³C) and mass spectrometry (e.g., ESI-MS) for molecular ion validation (e.g., [M+H]+ peaks) . For crystalline derivatives, X-ray diffraction (λ = 0.71073 Å, Rigaku SPIDER diffractometer) resolves bond lengths, angles, and conformations (e.g., chair-shaped piperazine rings) .
Q. What role do intramolecular interactions play in stabilizing the compound’s conformation?
- Methodological Answer : Intramolecular C–H···O hydrogen bonds (e.g., between methoxy oxygen and adjacent CH groups) stabilize crystal packing. Dihedral angles (e.g., 65.5° between pyridine and phenyl rings) and chair conformations of the piperazine ring are critical for minimizing steric strain .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in piperazine-containing benzamides?
- Methodological Answer : Crystallographic refinement using SHELXL or similar software analyzes displacement parameters (e.g., Uiso) and hydrogen bonding. For example, R-factor convergence (R < 0.05) ensures accuracy, while difference Fourier maps locate missing atoms. Parameters like β angles (e.g., 108.5° in monoclinic systems) and unit cell dimensions (a = 11.480 Å, b = 15.512 Å) define lattice stability .
Q. What strategies improve selectivity for serotonin or dopamine receptors in structurally related benzamides?
- Methodological Answer : Structure-Affinity Relationship (SAR) studies modify substituents (e.g., replacing 2-methoxyphenyl with 2,3-dichlorophenyl) to enhance D₃/D₄ receptor selectivity. Binding assays (IC₅₀ < 1 nM) using radiolabeled ligands (e.g., [³H]spiperone) quantify affinity. Selectivity over 5-HT₁A/α₁ receptors is validated via competitive binding assays .
Q. How are cytotoxicity and metabolic stability evaluated for benzamide derivatives?
- Methodological Answer : In vitro cytotoxicity is assessed using MTT assays (e.g., IC₅₀ values against cancer cell lines). Metabolic stability involves microsomal incubation (e.g., rat liver microsomes) with LC-MS/MS to track degradation. Lipophilicity (logP) and plasma protein binding (equilibrium dialysis) predict bioavailability .
Key Methodological Insights
- Contradiction Analysis : Discrepancies in crystallographic R-factors (e.g., R = 0.041 vs. 0.098) may arise from disordered solvent molecules or thermal motion. Refinement with TWINABS or SADABS corrects absorption errors .
- Advanced Purification : Impure intermediates are resolved via dual-column chromatography (normal + reverse-phase), critical for isolating enantiomers in chiral piperazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
